molecular formula C8H9BrN2O B2694936 2-Bromophenyl acetic acid hydrazide CAS No. 136418-54-7

2-Bromophenyl acetic acid hydrazide

Cat. No.: B2694936
CAS No.: 136418-54-7
M. Wt: 229.077
InChI Key: BPDRQQATSGBMNP-UHFFFAOYSA-N
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Preparation Methods

2-Bromophenyl acetic acid hydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromophenyl acetic acid with hydrazine hydrate under reflux conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired hydrazide product.

Chemical Reactions Analysis

2-Bromophenyl acetic acid hydrazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Bromophenyl acetic acid hydrazide can be compared with other similar compounds, such as:

    Phenyl acetic acid hydrazide: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-Chlorophenyl acetic acid hydrazide: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    2-Iodophenyl acetic acid hydrazide:

Properties

IUPAC Name

N-(2-bromophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-6(12)11(10)8-5-3-2-4-7(8)9/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDRQQATSGBMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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